Debutyldronedarone D7
Description
Debutyldronedarone D7 (SR-35021 D7) is a deuterium-labeled analog of Debutyldronedarone, the primary active metabolite of the antiarrhythmic drug dronedarone (Multaq®). Dronedarone, a non-iodinated derivative of amiodarone, is a Class III antiarrhythmic agent used to treat atrial fibrillation (AF) . Debutyldronedarone is formed via hepatic metabolism of dronedarone, where the butyl side chain is removed, resulting in a compound with altered pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C27H29D7N2O5S |
|---|---|
Molecular Weight |
507.69 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C27H29D7N2O5S
- Molecular Weight : 507.69 g/mol
- Solubility : Soluble in DMSO
- Storage : Stable at -20°C in lyophilized form
- Bioactivity : Exhibits 1/10 to 1/3 the potency of dronedarone in preclinical studies .
Comparison with Similar Compounds
Dronedarone vs. Debutyldronedarone D7
Dronedarone (C31H44N2O5S; MW 556.76 g/mol) and its metabolite this compound differ structurally and functionally:
Key Findings :
- This compound’s reduced potency is attributed to structural modifications, including debutylation and deuterium substitution, which alter receptor binding and metabolic pathways .
- Deuterium labeling enhances metabolic stability, making it valuable for tracking drug distribution and elimination in preclinical models .
Comparison with Other Deuterated Metabolites
Deuterated compounds like Aliskiren D6 hemifumarate (a renin inhibitor) share similarities with this compound in their use as isotopic tracers. However, differences exist:
Key Insight :
While both compounds utilize deuterium to improve metabolic stability, their therapeutic targets and clinical applications diverge significantly.
Comparison with Non-Deuterated Analogs
Debutyldronedarone (non-deuterated) and its deuterated form (D7) exhibit identical pharmacological targets but differ in physicochemical properties:
Research Implications :
- The deuterium label in D7 facilitates precise quantification in mass spectrometry, reducing interference from endogenous compounds .
Data Tables
Table 1: Physicochemical Comparison of Dronedarone and Its Metabolites
| Parameter | Dronedarone | Debutyldronedarone | This compound |
|---|---|---|---|
| Molecular Formula | C31H44N2O5S | C27H35N2O5S | C27H29D7N2O5S |
| Molecular Weight (g/mol) | 556.76 | 500.62 | 507.69 |
| Solubility | DMSO | DMSO | DMSO |
| Bioactivity (Relative) | 100% | 10–30% | 10–33% |
Research and Clinical Implications
- This compound serves as a critical tool for elucidating dronedarone’s metabolic fate, particularly in hepatic and cardiac tissues .
- Its reduced potency compared to dronedarone suggests metabolite activity contributes partially to therapeutic effects, necessitating further studies on synergism .
- Deuterium labeling remains underutilized in antiarrhythmic research but shows promise for improving drug design and pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
